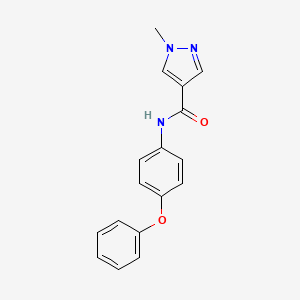![molecular formula C14H20N4OS B10945426 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(furan-2-ylmethyl)thiourea](/img/structure/B10945426.png)
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(furan-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(furan-2-ylmethyl)thiourea is a synthetic organic compound that features a unique combination of pyrazole, furan, and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(furan-2-ylmethyl)thiourea typically involves the following steps:
Preparation of 3,5-dimethyl-1H-pyrazole: This can be synthesized by the condensation of acetylacetone with hydrazine.
Alkylation of 3,5-dimethyl-1H-pyrazole: The pyrazole is then alkylated with 3-bromopropylamine to introduce the propyl chain.
Preparation of furan-2-ylmethyl isothiocyanate: This is achieved by reacting furan-2-ylmethylamine with thiophosgene.
Formation of the final compound: The alkylated pyrazole is then reacted with furan-2-ylmethyl isothiocyanate under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(furan-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(furan-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with various biological molecules, while the pyrazole and furan rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Furan-2-ylmethyl isothiocyanate: Another precursor used in the synthesis.
Thiourea Derivatives: Compounds with similar thiourea moieties that exhibit comparable reactivity.
Uniqueness
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(furan-2-ylmethyl)thiourea is unique due to its combination of pyrazole, furan, and thiourea moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C14H20N4OS |
|---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C14H20N4OS/c1-11-9-12(2)18(17-11)7-4-6-15-14(20)16-10-13-5-3-8-19-13/h3,5,8-9H,4,6-7,10H2,1-2H3,(H2,15,16,20) |
InChI Key |
MSQOUPHKRMRHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=S)NCC2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-Adamantyl)propyl]-2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetamide](/img/structure/B10945343.png)
![1-(difluoromethyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10945347.png)
![1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B10945348.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide](/img/structure/B10945359.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10945366.png)
![3-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]propanehydrazide](/img/structure/B10945369.png)
![5-({4-[(1Z)-1-{2-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid](/img/structure/B10945372.png)
![(5Z)-3-butyl-5-({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10945379.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10945385.png)

![2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10945393.png)
![[7-(4-Fluorophenyl)pyrazolo[1,5-A]pyrimidin-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10945417.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B10945419.png)
![4-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B10945425.png)
